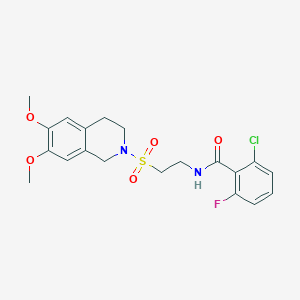
2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide is a compound that stands out due to its unique chemical structure and multifaceted applications in the fields of chemistry, biology, and medicine. It is known for its distinctive combination of a chloro group, an ethyl sulfonyl substituent linked to a dimethoxy dihydroisoquinoline moiety, and a fluorobenzamide framework, which imparts special characteristics and potential therapeutic utilities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide typically involves multi-step organic reactions. Starting with a 6-fluorobenzamide derivative, the process often includes:
Halogenation: : Introduction of a chloro group to the aromatic ring.
Sulfonylation: : Attaching the ethyl sulfonyl group through a reaction involving sulfonyl chlorides or other suitable reagents.
N-alkylation: : Coupling the intermediate with a 6,7-dimethoxy dihydroisoquinoline precursor, often under conditions that promote N-alkylation.
Final assembly: : The final compound is obtained by linking the synthesized intermediates through amide bond formation, requiring peptide coupling reagents or activating agents like EDC or DCC.
Industrial Production Methods
Industrial-scale production involves optimized versions of the above synthetic routes, with emphasis on cost-efficiency and scalability. Advanced techniques like continuous flow synthesis, automation, and rigorous quality control processes ensure the consistent production of the compound.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : Can involve oxidation of the isoquinoline moiety.
Reduction: : Reduction of the nitro or carbonyl functionalities if present.
Substitution: : Electrophilic aromatic substitution at the benzamide ring or nucleophilic substitution at the sulfonyl group.
Common Reagents and Conditions
Oxidizing agents: : Examples include potassium permanganate, hydrogen peroxide.
Reducing agents: : Such as sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Include halogenating agents like thionyl chloride, chlorinating agents, sulfonyl chloride for sulfonylation.
Major Products Formed from These Reactions
Oxidation might yield isoquinoline N-oxide derivatives.
Reduction could produce amino derivatives or alcohols depending on the initial functional group.
Substitution reactions typically form variously substituted benzamide derivatives with modified activity profiles.
科学研究应用
Chemistry
In chemistry, the compound is utilized as an intermediate for synthesizing more complex molecules, particularly those with medicinal properties. It is valuable in medicinal chemistry for creating novel pharmaceuticals.
Biology
Biologically, it serves as a probe in studying sulfonyl-containing compounds and their interactions with biological macromolecules, providing insights into enzymatic mechanisms.
Medicine
In medicine, the compound is of interest due to its potential as a therapeutic agent in treating certain diseases. Its unique structure allows for the exploration of novel therapeutic pathways and the development of new drugs.
Industry
Industrially, 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide is employed in the synthesis of advanced materials and in fine chemical production, providing a versatile scaffold for various applications.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors involved in disease processes. The presence of sulfonyl and fluorobenzamide groups enhances its binding affinity and selectivity, influencing various biochemical pathways.
Molecular targets: : These may include kinases, phosphatases, or other regulatory proteins crucial in cellular signaling.
Pathways involved: : Pathways may encompass signal transduction cascades, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
2-chloro-N-(2-(ethylsulfonyl)ethyl)-6-fluorobenzamide
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluoro-2-nitrobenzamide
2-chloro-N-(2-((3,4-dihydroisoquinolin-2-yl)sulfonyl)ethyl)-6-fluorobenzamide
Highlighting Uniqueness
What sets 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide apart is its specific combination of functional groups, particularly the dimethoxy dihydroisoquinoline moiety, which provides unique electronic and steric properties, enhancing its interactions and efficacy compared to its analogs.
By bringing together distinctive features from its various components, this compound showcases a versatile utility and importance in multiple fields, making it an attractive subject of study in modern scientific research.
属性
IUPAC Name |
2-chloro-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O5S/c1-28-17-10-13-6-8-24(12-14(13)11-18(17)29-2)30(26,27)9-7-23-20(25)19-15(21)4-3-5-16(19)22/h3-5,10-11H,6-9,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXTUYSFBUAKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
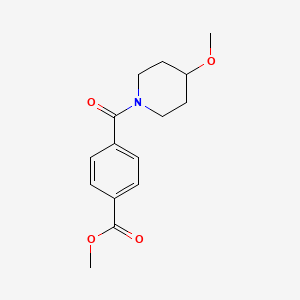
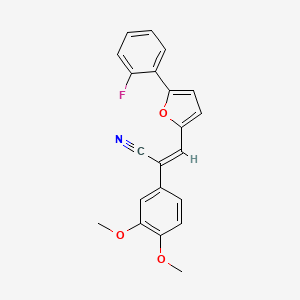
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)

![1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2895095.png)

![5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2895098.png)
![9-oxo-N-[(pyridin-3-yl)methyl]-9H-fluorene-2-carboxamide](/img/structure/B2895099.png)
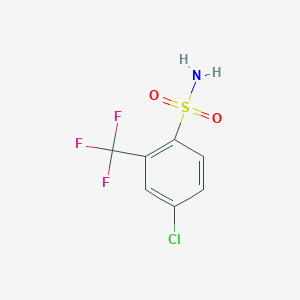
![5-benzyl-2-[(2,5-dimethylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2895102.png)


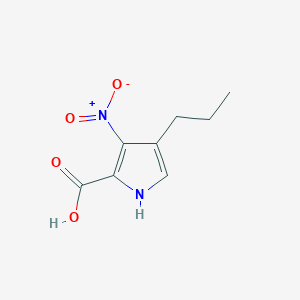
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2895107.png)
